molecular formula C8H16N4O2 B13505388 tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate

tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate

Cat. No.: B13505388
M. Wt: 200.24 g/mol
InChI Key: QNBSOZHFBNUGCB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the desired carbamate. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for protecting amine groups during multi-step synthesis .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the integrity of amine functionalities during complex synthetic processes .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid (TFA), resulting in the release of the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethylenediamine
  • tert-Butyl-N-methylcarbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate is unique due to its azido group, which provides additional reactivity compared to other carbamates. This makes it particularly useful in click chemistry and other applications where azides are advantageous .

Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1

InChI Key

QNBSOZHFBNUGCB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.